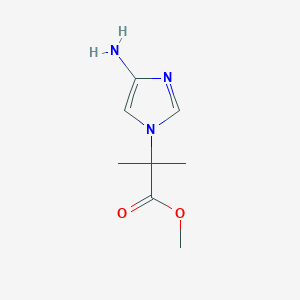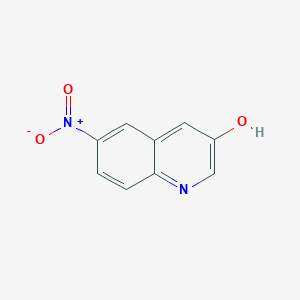![molecular formula C10H11N3O B11908643 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)
3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a dimethylamino group at the 3-position and a formyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde under acidic conditions to form the imidazo[1,5-a]pyridine core. The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Solvent choice and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance its binding affinity to certain targets, while the formyl group can participate in covalent interactions.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine-3-carboxaldehyde: Similar structure but lacks the dimethylamino group.
3-(Dimethylamino)imidazo[1,2-a]pyridine-1-carbaldehyde: Similar structure but with a different imidazo ring fusion.
Uniqueness: 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde is unique due to the presence of both the dimethylamino and formyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c1-12(2)10-11-8(7-14)9-5-3-4-6-13(9)10/h3-7H,1-2H3 |
InChI Key |
DNWDZAGSBHWULG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C2N1C=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)



![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)


![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)





